Acide 4-hydroxy-3-iodobenzoïque

Vue d'ensemble

Description

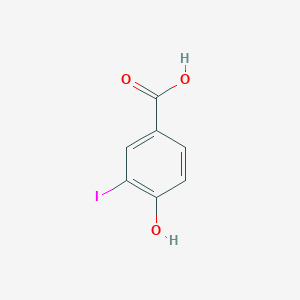

4-Hydroxy-3-iodobenzoic acid is an organic compound with the molecular formula C7H5IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by iodine and hydroxyl groups, respectively

Applications De Recherche Scientifique

4-Hydroxy-3-iodobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its iodine atom can serve as a radiolabel for tracking biological processes.

Medicine: Research is ongoing into its potential use as an antimicrobial agent. Its structural similarity to other bioactive compounds makes it a candidate for drug development.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-iodobenzoic acid can be synthesized through several methods. One common approach involves the iodination of 4-hydroxybenzoic acid. This process typically uses iodine and an oxidizing agent, such as potassium iodate, in an acidic medium. The reaction proceeds as follows:

4-Hydroxybenzoic acid+I2+KIO3→4-Hydroxy-3-iodobenzoic acid+KI+H2O

Industrial Production Methods: In an industrial setting, the synthesis of 4-hydroxy-3-iodobenzoic acid may involve more scalable and efficient processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of safer and more environmentally friendly reagents is often prioritized to minimize hazardous by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy-3-iodobenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-iodophthalic acid.

Reduction: The iodine atom can be reduced to form 4-hydroxybenzoic acid.

Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like ammonia or sodium azide can be used for substitution reactions.

Major Products Formed:

Oxidation: 3-Iodophthalic acid

Reduction: 4-Hydroxybenzoic acid

Substitution: Various substituted benzoic acids, depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 4-hydroxy-3-iodobenzoic acid depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The iodine atom can also participate in halogen bonding, which can influence molecular recognition and binding affinity.

Comparaison Avec Des Composés Similaires

4-Hydroxybenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

3-Hydroxy-4-iodobenzoic acid: An isomer with the hydroxyl and iodine groups swapped, leading to different reactivity and applications.

4-Iodobenzoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness: 4-Hydroxy-3-iodobenzoic acid is unique due to the presence of both hydroxyl and iodine groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Activité Biologique

4-Hydroxy-3-iodobenzoic acid (4-HIBA), a compound with the chemical formula CHIO, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of 4-HIBA, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties, supported by data tables and relevant research findings.

4-Hydroxy-3-iodobenzoic acid is a derivative of hydroxybenzoic acid, characterized by the presence of an iodine atom and a hydroxyl group. Its structure plays a crucial role in its interaction with biological systems.

Structure

- Molecular Formula : CHIO

- Molecular Weight : 248.02 g/mol

- IUPAC Name : 4-hydroxy-3-iodobenzoic acid

Antimicrobial Activity

Research indicates that 4-HIBA exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are crucial for assessing its efficacy.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 15.62 | 31.25 | Bactericidal |

| Escherichia coli | 7.81 | 15.62 | Bactericidal |

| Bacillus subtilis | 31.25 | 62.5 | Bacteriostatic |

| Candida albicans | 500 | >1000 | Mild activity |

These results suggest that 4-HIBA is particularly effective against Gram-positive bacteria, with moderate activity against some Gram-negative bacteria and fungi .

Anticancer Activity

The cytotoxic effects of 4-HIBA have been investigated in various cancer cell lines. The IC values indicate the concentration required to inhibit cell viability by 50%.

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 50 |

| MDA-MB-231 (breast cancer) | 75 |

| A549 (lung cancer) | 100 |

In vitro studies demonstrate that 4-HIBA can induce cytotoxicity in cancer cells, making it a potential candidate for further development as an anticancer agent .

Enzyme Inhibition

4-HIBA has been identified as an inhibitor of key enzymes involved in metabolic pathways. Specifically, it acts as an inhibitor of cinnamate-4-hydroxylase (C4H), a critical enzyme in the phenylpropanoid biosynthetic pathway.

The inhibition of C4H affects lignin biosynthesis, which is vital for plant structure and defense mechanisms. This property may have implications for agricultural applications as well .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various hydroxybenzoic acid derivatives, including 4-HIBA. The findings indicated that compounds with iodine substitutions exhibited enhanced antibacterial activity compared to their non-iodinated counterparts .

Study on Anticancer Properties

In another study focusing on the antiproliferative effects of hydroxybenzoic acids, 4-HIBA was shown to significantly reduce cell viability in HeLa cells after 48 hours of treatment, highlighting its potential as an anticancer agent .

Propriétés

IUPAC Name |

4-hydroxy-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZXBZGGLXHODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332308 | |

| Record name | 4-hydroxy-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37470-46-5 | |

| Record name | 4-hydroxy-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Hydroxy-3-iodobenzoic acid in the synthesis of Roflumilast?

A: 4-Hydroxy-3-iodobenzoic acid serves as the crucial starting point in the novel synthesis of Roflumilast described in the research []. The presence of iodine at the 3-position is key, as it allows for subsequent copper-catalyzed hydroxylation, ultimately leading to the formation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. This intermediate is then coupled to form the final Roflumilast molecule. This synthetic route highlights the importance of 4-Hydroxy-3-iodobenzoic acid in achieving a more efficient and high-yielding synthesis of this important pharmaceutical compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.